3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to the class of triazolo-pyrazines, which are noted for their diverse biological activities. This compound features a unique arrangement of nitrogen and carbon atoms that contributes to its pharmacological properties. The structure includes a triazole ring fused to a pyrazine ring, which enhances its potential as a therapeutic agent in various medical applications.
The compound is synthesized through various chemical methods, often involving intermediates derived from commercially available reagents. Research studies have focused on the design and synthesis of derivatives of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine to explore their biological activity, particularly as inhibitors of key enzymes in cancer pathways .
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine can be classified as:
The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves several steps:
The synthesis is monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation and purity assessment. The reaction conditions typically involve refluxing solvents like ethanol and dichloromethane under controlled temperatures .
The molecular structure of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine consists of:
The compound participates in various chemical reactions that can modify its structure or enhance its biological activity:
Reactions are often catalyzed by agents such as DIPEA (N,N-Diisopropylethylamine) in dichloromethane under mild conditions to facilitate product formation without excessive by-products .
The mechanism of action for 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine primarily involves:
Experimental evaluations have indicated significant inhibitory effects on specific cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) when treated with 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives .
Relevant data from studies indicate that modifications to the structure can significantly affect solubility and stability profiles .
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine has potential applications in:
Research continues to explore the full scope of its applications across medicinal chemistry and pharmacology fields .
Triazolo[4,3-a]pyrazine derivatives represent a cornerstone in heterocyclic medicinal chemistry, evolving from early synthetic curiosities to privileged scaffolds in drug discovery. The fusion of the 1,2,4-triazole ring with pyrazine creates a bicyclic system with balanced electron distribution, enabling diverse non-covalent interactions with biological targets. This hybrid architecture first gained prominence through antidiabetic agents like ABT-341, which leveraged the triazolopyrazine core as a bioisostere for purine nucleotides [2]. The scaffold’s versatility is evidenced by its incorporation into seven marketed drugs, including Sitagliptin phosphate (a DPP-IV inhibitor for type II diabetes) and Simmiparib, highlighting its translational impact . Synthetic methodologies have evolved from simple cyclocondensation reactions to sophisticated multi-step sequences, enabling access to derivatives like ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS: 723286-67-7), which serves as a key synthetic intermediate for further functionalization [1] [10]. The historical trajectory underscores a shift from in vitro bioactivity exploration to targeted therapeutic applications, particularly in metabolic disorders and oncology.
Table 1: Historical Milestones in Triazolo[4,3-a]pyrazine Development
Time Period | Key Advancement | Therapeutic Application |
---|---|---|
1980-2000 | Initial synthesis and characterization of core scaffold | Experimental pharmacology |
2000-2010 | Development of trifluoromethyl derivatives (e.g., Sitagliptin) | Antidiabetic agents (DPP-IV inhibition) |
2010-Present | Diversification into ethyl, carboxylate, and aryl derivatives | Antibacterials, kinase inhibitors |
The 3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 33590-18-0) exemplifies strategic substituent engineering, where the ethyl group confers distinct physicochemical and target-binding advantages. With a molecular formula of C₇H₈N₄ and molecular weight of 148.165 g/mol [5], this derivative maintains optimal lipophilicity (clogP ≈ 0.9) for membrane permeability while avoiding excessive hydrophobicity. The planar bicyclic system (pyrazine fused to triazole) enables π-stacking interactions with aromatic residues in enzyme binding pockets, as observed in kinase targets [9]. Crucially, the ethyl substituent at the 3-position introduces moderate steric bulk without disrupting planarity, allowing deeper penetration into hydrophobic sub-pockets compared to hydrogen or bulkier groups [4]. This contrasts with the 3-trifluoromethyl analogue in Sitagliptin, where the electron-withdrawing CF₃ group enhances metabolic stability but reduces basicity. Hydrogen-bonding capacity is retained via the pyrazine nitrogen (N1) and the triazole N2 atom, facilitating interactions with residues like Cys919 in VEGFR-2 or Ala564 in BRAF kinase [9]. The ethyl group’s conformational flexibility further enables adaptive binding to divergent protein folds, underpinning its utility in multi-target drug design.
Table 2: Structural and Bioactivity Comparisons of Key Triazolopyrazine Substituents
C3 Substituent | clogP | H-Bond Capacity | Key Bioactivity | Target Example |
---|---|---|---|---|
-H | -0.3 | High | Moderate antimicrobial activity | Dihydrofolate reductase |
-Ethyl | 0.9 | Moderate | Broad-spectrum (kinase inhibition, antibacterial) | VEGFR-2, S. aureus |
-CF₃ | 1.5 | Low | Antidiabetic (DPP-IV inhibition) | Dipeptidyl peptidase IV |
-COOEt | 0.5 | High | Intermediate (synthetic precursor) | N/A |
The ethyl group at the 3-position serves as a master modulator of bioactivity through steric, electronic, and conformational effects. In kinase inhibition, ethyl’s compact hydrophobicity (van der Waals volume ≈ 52 ų) optimally fills conserved hydrophobic pockets adjacent to the ATP-binding site, as demonstrated in VEGFR-2 and FGFR-1 inhibitors [9]. Molecular docking analyses reveal that the ethyl moiety enhances binding entropy by displacing ordered water molecules from allosteric pockets, contributing -1.2 to -2.8 kcal/mol in free energy gains compared to unsubstituted analogues [3] [9]. In antibacterial applications, derivatives like compound 2e (featuring a 3-ethyl core with arylaminomethyl modifications) achieve MIC values of 16–32 μg/mL against E. coli and S. aureus by disrupting membrane integrity or nucleic acid synthesis . The ethyl group’s metabolic stability also surpasses methyl (susceptible to oxidation) or propyl (increased metabolic cleavage) variants, as evidenced by microsomal half-life studies. QSAR models indicate a parabolic relationship between alkyl chain length and activity: ethyl > propyl > methyl for both kinase inhibition (R² = 0.87) and antibacterial effects (R² = 0.79), validating its Goldilocks properties [4] . This precision engineering enables dual targeting—for instance, compound 8u (a benzimidazole-triazolopyrazine hybrid) inhibits BRAF at IC₅₀ = 0.25 μM while maintaining potent VEGFR-2 activity, attributable to ethyl’s balanced steric profile [9].
Table 3: Impact of Ethyl vs. Other Alkyl Groups on Triazolopyrazine Bioactivity
Alkyl Group | Kinase Inhibition IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Metabolic Stability (t₁/₂, min) | Key Advantage |
---|---|---|---|---|
Methyl | 5.8 ± 0.3 | 64–128 | 12 ± 2 | Synthetic accessibility |
Ethyl | 0.93 ± 0.1 | 16–32 | 42 ± 5 | Optimal balance of potency/stability |
Propyl | 3.4 ± 0.4 | 32–64 | 38 ± 4 | Enhanced lipophilicity |
Cyclopropyl | 2.1 ± 0.2 | 128–256 | 58 ± 6 | Rigidity for defined pocket fitting |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6